![molecular formula C11H15NO2 B15251312 (R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is a chiral amine compound featuring a benzodioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzodioxole and butan-1-amine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Reaction Conditions: Common reagents include reducing agents, catalysts, and solvents like ethanol or dichloromethane. Reaction conditions may involve temperatures ranging from -10°C to 100°C, depending on the specific steps.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and receptors. Its structural features allow it to act as a ligand in various biochemical assays.
Medicine
Pharmacologically, ®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine may be investigated for its potential therapeutic effects. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of ®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole moiety may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine: The enantiomer of the compound with similar properties but different biological activities.
1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-amine: A structurally related compound with a shorter carbon chain.
1-(Benzo[d][1,3]dioxol-4-yl)propan-1-amine: Another related compound with a different carbon chain length.
Uniqueness
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is unique due to its specific chiral configuration and the presence of the benzodioxole moiety. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(1R)-1-(1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6,9H,2,4,7,12H2,1H3/t9-/m1/s1 |
InChI Key |
LEAKOHHBRJLAMI-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](C1=C2C(=CC=C1)OCO2)N |
Canonical SMILES |
CCCC(C1=C2C(=CC=C1)OCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



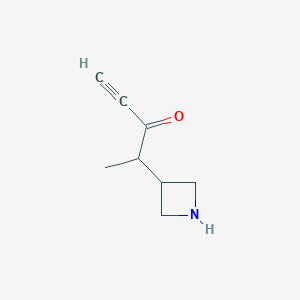
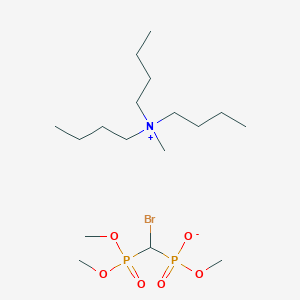
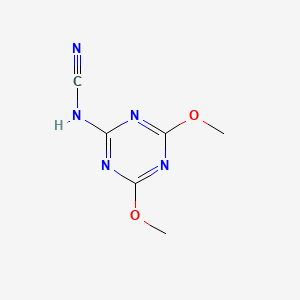

![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
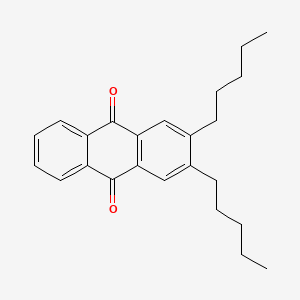
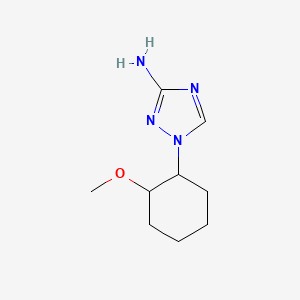
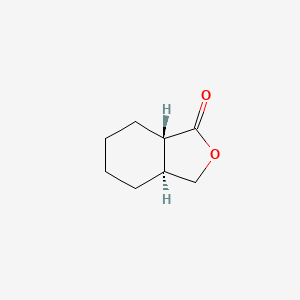
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
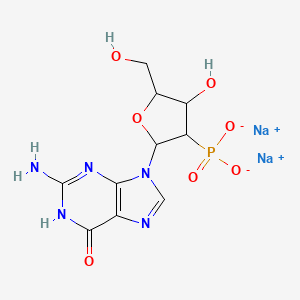
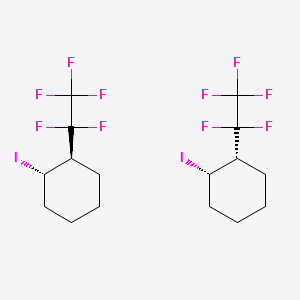
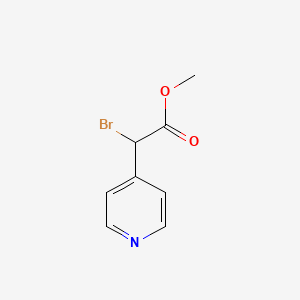
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
